Tenuifolin

Vue d'ensemble

Description

La ténuifoline est un composé terpénoïde bioactif dérivé de la racine de Polygala tenuifolia, une plante couramment utilisée en médecine traditionnelle chinoise. Ce composé a suscité un intérêt considérable en raison de ses effets thérapeutiques potentiels, notamment dans le traitement des troubles neurologiques. La ténuifoline est connue pour sa capacité à inhiber la synthèse de la bêta-amyloïde, qui est associée à la maladie d'Alzheimer, et pour son activité nootrope, qui améliore les fonctions cognitives .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de la ténuifoline implique généralement l'extraction de la racine de Polygala tenuifolia. Le processus d'extraction comprend les étapes suivantes :

Séchage et mise en poudre : Les racines sont séchées et broyées en une poudre fine.

Extraction par solvant : La poudre de racine est soumise à une extraction par solvant en utilisant de l'éthanol ou du méthanol.

Filtration et concentration : L'extrait est filtré et concentré sous pression réduite.

Purification : L'extrait concentré est purifié en utilisant des techniques chromatographiques pour isoler la ténuifoline.

Méthodes de production industrielle : Dans un environnement industriel, la production de ténuifoline implique des processus d'extraction à grande échelle. L'utilisation de systèmes à flux continu et de la spectroscopie proche infrarouge a été explorée pour améliorer l'analyse quantitative et le contrôle qualité de la teneur en ténuifoline dans les poudres de drogue brute .

Analyse Des Réactions Chimiques

Types de réactions : La ténuifoline subit diverses réactions chimiques, notamment :

Oxydation : La ténuifoline peut être oxydée pour former différents dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la ténuifoline en formes réduites avec des activités biologiques différentes.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de ténuifoline, modifiant ainsi ses propriétés.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Halogènes, agents alkylants.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la ténuifoline, chacun ayant des activités biologiques uniques .

4. Applications de la recherche scientifique

Chimie : La ténuifoline est utilisée comme marqueur chimique pour le contrôle qualité de la Radix Polygalae.

5. Mécanisme d'action

La ténuifoline exerce ses effets par le biais de plusieurs mécanismes :

Inhibition de la synthèse de la bêta-amyloïde : La ténuifoline inhibe la synthèse de la bêta-amyloïde, une protéine associée à la maladie d'Alzheimer.

Activité nootrope : Elle améliore les fonctions cognitives en inhibant l'acétylcholinestérase et en augmentant la production de noradrénaline et de dopamine.

Neuroprotection : La ténuifoline favorise la survie des cellules neuronales et l'expression des protéines synaptiques par l'intermédiaire de la voie de signalisation BDNF/TrkB.

Applications De Recherche Scientifique

Neuroprotective Effects

1. Alzheimer's Disease:

Tenuifolin has shown promise in alleviating symptoms associated with Alzheimer's disease. In a study involving APP/PS1 transgenic mice, this compound treatment improved spatial learning and memory deficits while reducing neuronal apoptosis in the hippocampus. The compound was found to protect against amyloid-beta-induced neuronal damage by inhibiting apoptosis pathways, including the activation of caspases-3 and -9 .

2. Cognitive Impairment from Stress:

Research indicates that this compound can ameliorate cognitive impairments induced by chronic restraint stress. In experiments with C57BL/6J mice, oral administration of this compound significantly improved performance in cognitive tests like the Y-maze and novel object recognition tests. The mechanism appears to involve modulation of inflammatory markers such as interleukin-6 and interleukin-10 in the hippocampus .

Pharmacological Properties

This compound exhibits several pharmacological properties that enhance its therapeutic potential:

Case Studies

Case Study 1: Alzheimer's Disease Model

In a controlled study involving APP/PS1 transgenic mice, researchers administered varying doses of this compound over a period of weeks. The results indicated significant improvements in memory retention and reductions in amyloid plaques compared to control groups not receiving treatment.

Case Study 2: Chronic Stress Impact

Another study focused on the effects of chronic restraint stress on cognitive performance. Mice treated with this compound displayed marked improvements in cognitive tasks compared to untreated counterparts, suggesting its efficacy as a potential therapeutic agent for stress-related cognitive decline.

Mécanisme D'action

Tenuifolin exerts its effects through multiple mechanisms:

Inhibition of Beta-Amyloid Synthesis: this compound inhibits the synthesis of beta-amyloid, a protein associated with Alzheimer’s disease.

Nootropic Activity: It enhances cognitive functions by inhibiting acetylcholinesterase and increasing the production of norepinephrine and dopamine.

Neuroprotection: this compound promotes neuronal cell survival and synaptic protein expression through the BDNF/TrkB signaling pathway.

Comparaison Avec Des Composés Similaires

La ténuifoline est unique par rapport à d'autres composés similaires en raison de ses mécanismes d'action spécifiques et de son potentiel thérapeutique. Parmi les composés similaires, on peut citer :

Tenuigénine : Un autre composé dérivé de Polygala tenuifolia présentant des effets neuroprotecteurs.

Polygalasaponines : Un groupe de saponines provenant de Polygala tenuifolia présentant diverses activités biologiques.

Onjisaponine B : Une saponine présentant des effets thérapeutiques potentiels sur les fonctions cognitives.

La ténuifoline se distingue par sa capacité à inhiber la synthèse de la bêta-amyloïde et son activité nootrope, ce qui en fait un candidat prometteur pour le traitement des troubles neurologiques.

Activité Biologique

Tenuifolin, a bioactive compound derived from Polygala tenuifolia, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, effects on various biological systems, and relevant research findings, including case studies and data tables.

This compound exhibits multiple mechanisms that contribute to its biological activity:

- Neuroprotective Effects : this compound has been shown to protect neuronal cells from oxidative stress and neuroinflammation. It modulates ferroptosis, a form of regulated cell death associated with iron metabolism and oxidative damage, particularly in PC12 cells exposed to corticosterone .

- Cognitive Function Improvement : Research indicates that this compound enhances learning and memory in animal models, potentially through the regulation of synaptic plasticity and inhibition of apoptosis. It has been demonstrated to prevent Alzheimer's disease-like phenotypes by suppressing oxidative stress and maintaining calcium homeostasis .

- Sleep Regulation : this compound has significant effects on sleep behavior, as evidenced by studies in zebrafish that showed increased total rest time during the dark phase and modulation of GABAergic signaling pathways .

Research Findings

- Neuroprotective Studies :

- Cognitive Enhancement :

- Behavioral Analysis in Zebrafish :

Table 1: Summary of Biological Activities of this compound

Table 2: Effects of this compound on Cellular Mechanisms

| Mechanism | Effect | Concentration Used | Cell Type |

|---|---|---|---|

| Ferroptosis Inhibition | Reduced Fe²⁺ levels | 1, 10, 50 μM | PC12 cells |

| Antioxidant Activity | Increased SOD & GPX activity | Variable | PC12 cells |

| BDNF/TrkB Signaling | Enhanced expression | N/A | Mouse brain tissue |

Case Studies

- Alzheimer's Disease Model : A study investigated the effect of this compound on mice with induced Alzheimer's-like symptoms. Results showed that treatment with this compound resulted in improved memory performance and alterations in synaptic protein expression, indicating its potential as a therapeutic agent for cognitive decline associated with neurodegenerative diseases .

- Insomnia Treatment : Another investigation focused on the effects of this compound on sleep patterns in zebrafish. The compound significantly increased total rest time during the dark phase, supporting its traditional use as an anti-insomnia herb .

Propriétés

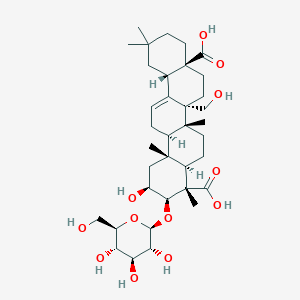

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O12/c1-31(2)10-11-35(30(45)46)12-13-36(17-38)18(19(35)14-31)6-7-22-32(3)15-20(39)27(34(5,29(43)44)23(32)8-9-33(22,36)4)48-28-26(42)25(41)24(40)21(16-37)47-28/h6,19-28,37-42H,7-17H2,1-5H3,(H,43,44)(H,45,46)/t19-,20-,21+,22+,23+,24+,25-,26+,27-,28-,32+,33+,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJLNNAUDGIUAE-YGIRLYIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)CO)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)CO)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401047766 | |

| Record name | Tenuifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20183-47-5 | |

| Record name | Tenuifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20183-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenuifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.